1H,2H-Perfluoro-1-iodooct-1-ene
Overview
Description
1H,2H-Perfluoro-1-iodooct-1-ene is a fluorinated organic compound with the molecular formula C₈H₂F₁₃I. This compound is characterized by the presence of both iodine and perfluorinated alkene groups, which impart unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,2H-Perfluoro-1-iodooct-1-ene can be synthesized through the iodination of perfluorinated alkenes. The typical synthetic route involves the reaction of perfluorooctene with iodine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1H,2H-Perfluoro-1-iodooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Addition Reactions: The double bond in the alkene moiety can participate in addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia. These reactions are typically carried out in polar solvents at moderate temperatures.
Addition Reactions: Reagents such as hydrogen gas, halogens, and acids are used.
Major Products:
Substitution Reactions: Products include perfluorinated alcohols, amines, and other derivatives.
Addition Reactions: Products include perfluorinated alkanes and halogenated compounds.
Scientific Research Applications
1H,2H-Perfluoro-1-iodooct-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is utilized in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism of action of 1H,2H-Perfluoro-1-iodooct-1-ene involves its reactivity with various molecular targets. The iodine atom and the perfluorinated alkene group enable the compound to interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. These interactions are crucial in its applications in synthesis and material science .
Comparison with Similar Compounds
1H,2H-Perfluoro-1-bromooct-1-ene: Similar structure but with a bromine atom instead of iodine.
1H,2H-Perfluoro-1-chlorooct-1-ene: Similar structure but with a chlorine atom instead of iodine.
1H,2H-Perfluoro-1-fluorooct-1-ene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1H,2H-Perfluoro-1-iodooct-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated, chlorinated, and fluorinated counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective .
Properties
IUPAC Name |
(E)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooct-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNMIBWWPZNJK-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895306 | |
Record name | (1E)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329698-26-2, 150223-14-6 | |
Record name | (1E)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H-Perfluoro-1-iodooct-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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